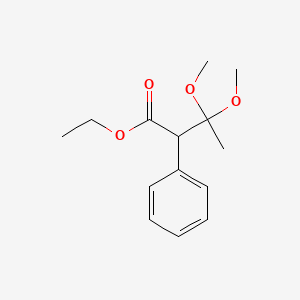
8-Bromo-2-chloro-6-nitroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloro-6-nitroquinazolin-4-amine is a chemical compound with the molecular formula C8H4BrClN4O2 and a molecular weight of 303.5 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The addition of bromine and chlorine atoms to the quinazoline ring.
These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The replacement of one functional group with another.
Reduction Reactions: The gain of electrons or decrease in oxidation state.
Oxidation Reactions: The loss of electrons or increase in oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the quinazoline ring .
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-chloro-6-nitroquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Research: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Pharmaceutical Development: Investigated for its potential use in drug formulations and as a reference standard in pharmaceutical testing.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-nitroquinazolin-4-amine: Lacks the bromine atom.
8-Bromo-2-chloroquinazolin-4-amine: Lacks the nitro group.
6-Nitroquinazolin-4-amine: Lacks both bromine and chlorine atoms.
Uniqueness
8-Bromo-2-chloro-6-nitroquinazolin-4-amine is unique due to the presence of both bromine and chlorine atoms, as well as the nitro group. These functional groups contribute to its distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C8H4BrClN4O2 |
|---|---|
Molekulargewicht |
303.50 g/mol |
IUPAC-Name |
8-bromo-2-chloro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrClN4O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(10)13-7(4)11/h1-2H,(H2,11,12,13) |
InChI-Schlüssel |
WBLLJMVAROOENB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


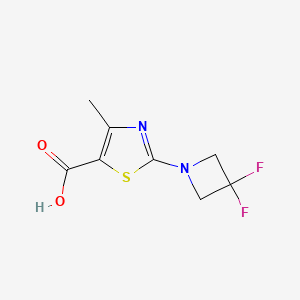



![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)

![(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)
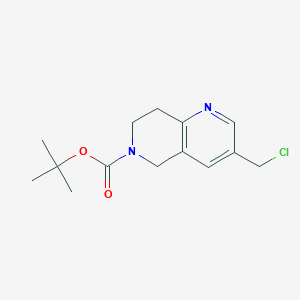
![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
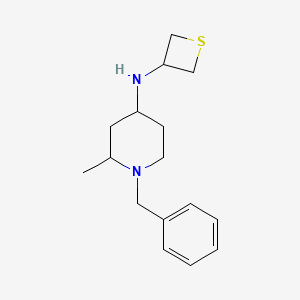
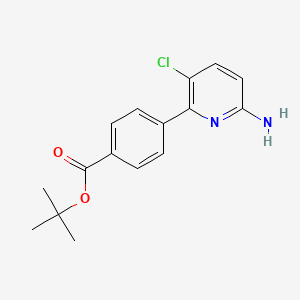
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)

